4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a butoxyethoxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[3,2-d]pyrimidine core.
Introduction of the Butoxyethoxy Group: The butoxyethoxy group is introduced through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, palladium catalysts, and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs), due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the pyrido[3,2-d]pyrimidine core provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrimidine ring, resulting in distinct reactivity and applications.
Uniqueness
4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of substituents, which confer unique electronic and steric properties. This makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
CAS No. |
917758-66-8 |
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Molecular Formula |
C19H21FN4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(2-butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21FN4O2/c1-2-3-10-25-11-12-26-18-17-16(23-19(21)24-18)9-8-15(22-17)13-4-6-14(20)7-5-13/h4-9H,2-3,10-12H2,1H3,(H2,21,23,24) |
InChI Key |
NFULBESJPSRZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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